molecular formula C13H20O2 B15169142 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione CAS No. 872509-19-8

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione

Cat. No.: B15169142
CAS No.: 872509-19-8
M. Wt: 208.30 g/mol
InChI Key: KQSJFSFQISSMKN-UHFFFAOYSA-N
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Description

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione is a synthetic organic compound that features a cyclooctene ring linked to a pentanedione moiety. The combination of these functional groups makes it a valuable building block in organic synthesis and materials science research. The compound's core structure suggests potential for chelation and as a precursor for more complex molecular architectures. The cyclooctene component is of significant interest in advanced chemical applications. Specifically, trans-cyclooctene (TCO) derivatives are renowned for their exceptional reactivity in bioorthogonal chemistry, particularly in the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazines . This reaction is a cornerstone of modern chemical biology due to its fast kinetics and biocompatibility, enabling applications in pretargeted biomedical imaging, drug delivery, and bioconjugation . While the specific isomer of the cyclooctene ring in this compound may affect its reactivity, its presence indicates potential utility in these cutting-edge fields. Researchers can leverage this compound as a key intermediate for developing novel probes or functional materials. The pentane-2,4-dione (acetylacetone) component can act as a ligand for metal coordination or be used in condensation reactions, offering a handle for further chemical modification. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

872509-19-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

3-cyclooct-2-en-1-ylpentane-2,4-dione

InChI

InChI=1S/C13H20O2/c1-10(14)13(11(2)15)12-8-6-4-3-5-7-9-12/h6,8,12-13H,3-5,7,9H2,1-2H3

InChI Key

KQSJFSFQISSMKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCCC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cyclooctene with pentane-2,4-dione under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclooctene ring to the pentane-2,4-dione. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, hydroxylated compounds

Scientific Research Applications

3-(Cyclooct-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclooct-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the central carbon of pentane-2,4-dione significantly influences polarity, solubility, and hydrogen-bonding capacity. Key comparisons include:

Compound Substituent Type Polarity (log P)* Hydrogen Bond Basicity Notable Properties Reference
3-(Cyclooct-2-en-1-yl)pentane-2,4-dione Alkenyl (bulky) Moderate (~2.5) High Hydrophobic due to cyclooctenyl Inferred
3-(p-Tolylthio)pentane-2,4-dione Thioether High (~3.0) Moderate Nucleophilic sulfur center
3-(Dodecylthio)pentane-2,4-dione Long-chain thioether Very High (~5.2) Low Lipophilic, low water solubility
1,1,1-Trifluoropentane-2,4-dione Fluorinated alkyl Low (~1.8) High H-bond acidity Enhanced acidity due to CF₃ group

*Estimated based on and substituent contributions.

  • Cyclooctenyl vs. Thioether Groups : The cyclooctenyl group reduces polarity compared to thioether derivatives (e.g., 3-(p-tolylthio)pentane-2,4-dione) but retains hydrogen bond basicity, a hallmark of β-diketones .
  • Fluorinated Derivatives : Fluorinated analogs exhibit unique hydrogen bond acidity, unlike the cyclooctenyl variant, which lacks acidic protons .

Reactivity in Organic Transformations

The steric and electronic effects of substituents dictate reactivity:

Allylation and Alkylation Reactions
  • Monoallylation: Bulky substituents like cyclooctenyl may hinder reactivity. For example, 3-methylpentane-2,4-dione yields 61% monoallylated product, while less hindered analogs (e.g., 1,3-diphenylpropanedione) achieve 89% yields .
  • Condensation Reactions : Cyclooctenyl’s rigidity could slow reactions requiring planar transition states, as seen in ferrous chloride-catalyzed condensations ().
Electrophilic Cyclization

Iodine-containing analogs (e.g., 3-(2-iodobenzyl)pentane-2,4-dione) undergo cyclization with high regioselectivity (96% yield) . The cyclooctenyl group’s electron-rich double bond might similarly participate in cycloaddition reactions, though its bulk could reduce efficiency.

Crystallographic and Supramolecular Features

Substituents influence molecular packing and hydrogen-bonding networks:

  • Schiff Bases: Derivatives like 3-[(4-carboxyphenylamino)methylidene]pentane-2,4-dione form planar cores with intramolecular N–H⋯O bonds. The cyclooctenyl group’s size could disrupt such networks, favoring van der Waals interactions .
  • Cyclopentene Derivatives : Smaller rings (e.g., 4-cyclopentene-1,3-dione) exhibit distinct electronic profiles due to ring strain, unlike the more flexible cyclooctenyl substituent .

Toxicity and Handling Considerations

All β-diketones share hazards like irritation and systemic toxicity (). However:

  • Volatility : Cyclooctenyl’s bulk may reduce volatility compared to smaller derivatives (e.g., 3-ethyl-2,4-pentanedione), lowering inhalation risks .
  • Incompatibilities : Like pentane-2,4-dione, the cyclooctenyl derivative is incompatible with strong oxidizers and bases ().

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(cyclooct-2-en-1-yl)pentane-2,4-dione, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous derivatives (e.g., 3-(2-iodobenzyl)pentane-2,4-dione) are prepared by reacting pentane-2,4-dione with halogenated precursors under basic conditions (e.g., NaOH/KOH). Optimization involves adjusting the base strength, temperature (typically 60–80°C), and solvent polarity to enhance yield and regioselectivity .
  • Key Parameters : Reaction time (6–12 hours), stoichiometric ratios (1:1.2 for precursor:reagent), and purification via recrystallization (e.g., ether/dichloromethane mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Structural Analysis :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., methyl groups at δ ~2.0–2.1 ppm, cyclooctene protons at δ ~5.0–6.0 ppm) and carbon backbone .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1600–1700 cm⁻¹) and cyclooctene C-H bending .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogs like 3-(4-azidophenyl)pentane-2,4-dione .

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